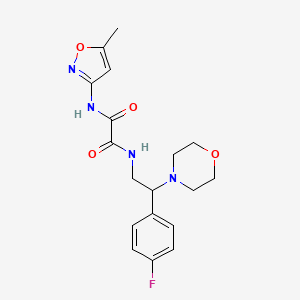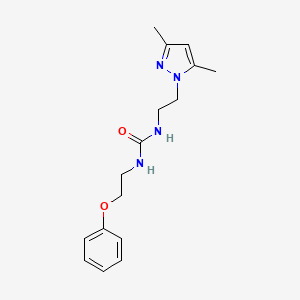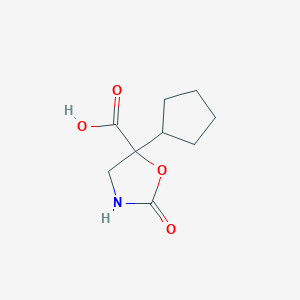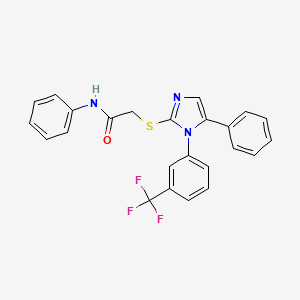
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, commonly known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2012 by a team of researchers at the University of California, San Francisco. Since then, it has been the subject of several studies investigating its mechanism of action and potential uses.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has been studied for its role as a neurokinin-1 (NK1) receptor antagonist. Harrison et al. (2001) developed a compound with similar characteristics, demonstrating effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Antimicrobial and Antitubercular Activities
Research by Mamatha et al. (2019) on a compound structurally related to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide revealed significant antimicrobial and antitubercular activities. This study highlights the compound's potential in addressing infectious diseases (Mamatha et al., 2019).
Orexin Receptor Antagonism and Binge Eating
Piccoli et al. (2012) explored the effects of a compound with similarities to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide on compulsive food consumption. Their study suggests a major role of orexin receptor mechanisms in binge eating, indicating potential therapeutic applications for eating disorders (Piccoli et al., 2012).
Anticancer Potential
Fang et al. (2016) synthesized novel compounds, including one structurally similar to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, and evaluated them for antitumor activities. These compounds showed moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).
Synthesis and Characterization
Wielgus et al. (2015) conducted structural and spectral studies on linezolid and its synthetic precursors, which share structural features with N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide. Their research provides insights into the molecular characteristics and synthesis processes of such compounds (Wielgus et al., 2015).
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O4/c1-12-10-16(22-27-12)21-18(25)17(24)20-11-15(23-6-8-26-9-7-23)13-2-4-14(19)5-3-13/h2-5,10,15H,6-9,11H2,1H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIZZEDWGFOHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Azepan-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2941613.png)
![tert-Butyl (5-oxospiro[2.3]hexan-1-yl)carbamate](/img/structure/B2941615.png)
![N-benzyl-6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinamine](/img/structure/B2941616.png)
![(3Ar,6aR)-5-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2941617.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(trichloroacetyl)urea](/img/structure/B2941618.png)
![N-cyclohexyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2941620.png)







![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)(97%)](/img/structure/B2941634.png)